molecular formula C16H28O3 B1629048 (2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid CAS No. 207597-76-0

(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid

Cat. No.: B1629048
CAS No.: 207597-76-0
M. Wt: 268.39 g/mol
InChI Key: MNYBEULOKRVZKY-SADDZVMRSA-N
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Description

(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the diene system: This can be achieved through a series of aldol condensations and Wittig reactions to introduce the double bonds at the desired positions.

    Introduction of the methoxy group: This step often involves the use of methanol and a strong acid catalyst to methylate the hydroxyl group.

    Final assembly: The final steps involve coupling the intermediate products to form the complete dodecadienoic acid structure.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride, the compound can be reduced to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-3,7,11-Trimethyl-2,4-dodecadienoic acid: Lacks the methoxy group.

    (2Z,4E,7S)-11-Hydroxy-3,7,11-trimethyl-2,4-dodecadienoic acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

(2Z,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12-/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYBEULOKRVZKY-SADDZVMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(C)(C)OC)C/C=C/C(=C\C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207597-76-0
Record name (2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207597-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-trans-4-cis-S-Methoprene acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207597760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2Z,4E,7S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid
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